Cas no 1148113-53-4 ((R,R,R)-Aprepitant)
(R,R,R)-Aprepitant structure
Product Name:(R,R,R)-Aprepitant
Numéro CAS:1148113-53-4
Le MF:C23H21F7N4O3
Mégawatts:534.426669836044
MDL:MFCD23704633
CID:836186
PubChem ID:135925275
Update Time:2025-06-07
(R,R,R)-Aprepitant Propriétés chimiques et physiques
Nom et identifiant
-
- Aprepitant trans-1-enantiomer
- (R,R,R)-Aprepitant
- (1R,2R,3R)-Aprepitant
- 5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- 3-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- 5-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Aprepitant Related Compound A
- CHEMBL3349013
- 3H-1,2,4-Triazol-3-one, 5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-; (R,R,R)-Aprepitant; Aprepitant Related Compound A (USP); Aprepitant Related Compound A
- 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
- NCGC00181785-01
- DTXSID40676985
- 5-(((2R,3R)-2-((R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL)MORPHOLINO)METHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
- 1148113-53-4
- AKOS037645094
- 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
- 3-(((2R,3R)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
- AS-57054
- AKOS025149371
- W19477
- C23H21F7N4O3
- 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one ((R,R,R)-Aprepitant)
-
- MDL: MFCD23704633
- Piscine à noyau: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1
- La clé Inchi: ATALOFNDEOCMKK-TVNIXMEMSA-N
- Sourire: FC1C=CC(=CC=1)[C@@H]1[C@@H](O[C@H](C)C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)OCCN1CC1=NNC(N1)=O
Propriétés calculées
- Qualité précise: 534.15000
- Masse isotopique unique: 534.15018768g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 6
- Complexité: 810
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.2
- Surface topologique des pôles: 75.2Ų
Propriétés expérimentales
- Dense: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: NA
- Point d'ébullition: NA
- Solubilité: Insuluble (1.1E-4 g/L) (25 ºC),
- Le PSA: 83.50000
- Le LogP: 5.30230
(R,R,R)-Aprepitant Informations de sécurité
- Description des dangers: CAUTION: May irritate eyes, skin
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Instructions de sécurité: CAUT
(R,R,R)-Aprepitant PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1041915-10MG |
Aprepitant Related Compound A |
1148113-53-4 | 10mg |
¥12360.52 | 2025-01-11 | ||
| TRC | A729785-25mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 25mg |
$ 6027.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | D761833-100mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 100mg |
$500 | 2024-06-07 | |
| eNovation Chemicals LLC | D761833-250mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 250mg |
$925 | 2024-06-07 | |
| eNovation Chemicals LLC | D761833-1g |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 1g |
$1845 | 2024-06-07 | |
| eNovation Chemicals LLC | D761833-10mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 10mg |
$1190 | 2025-02-21 | |
| eNovation Chemicals LLC | D761833-5mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 5mg |
$695 | 2025-02-21 | |
| Aaron | AR008Y93-100mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 100mg |
$448.00 | 2023-12-16 | |
| Aaron | AR008Y93-250mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 250mg |
$840.00 | 2023-12-16 | |
| Aaron | AR008Y93-500mg |
(R,R,R)-Aprepitant |
1148113-53-4 | 95% | 500mg |
$1174.00 | 2023-12-16 |
(R,R,R)-Aprepitant Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:1148113-53-4)(R,R,R)-Aprepitant
Numéro de commande:A898949
État des stocks:in Stock
Quantité:0.25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:02
Prix ($):831.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:1148113-53-4)阿瑞吡坦相关物质A
Numéro de commande:LE27024880
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 13:01
Prix ($):discuss personally
Courriel:18501500038@163.com
(R,R,R)-Aprepitant Littérature connexe
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
1148113-53-4 ((R,R,R)-Aprepitant) Produits connexes
- 2206135-44-4(3-Des-(4-fluorophenyl) 3-(2R,3S,R)-(4-Fluorobiphen-3-yl) Aprepitant)
- 2410426-97-8(3-Morpholinone, 2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-[(2,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-, (2R)-)
- 1185503-00-7(Fosaprepitant Impurity 46)
- 2206606-90-6(3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-, rel-)
- 1133387-60-6(Aprepitant-d4)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)